7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-bromo-3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXNCYFGTVCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Preformed Pyrimidine Precursors
Starting Materials and Core Synthesis
The most widely adopted strategy involves constructing the pyrido[1,2-a]pyrimidinone core from prefunctionalized pyrimidine derivatives. A key precursor is 4-amino-5-bromo-2-methylpyrimidine, which undergoes cyclization with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, reaction with ethyl acetoacetate in hexafluoroisopropyl alcohol (HFIP) at 80°C facilitates aza-Michael addition followed by intramolecular acyl substitution, yielding the bicyclic framework in 85–92% yields.
Halogenation and Functionalization
Post-cyclization halogenation introduces chlorine at the 3-position. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves selective substitution without ring degradation, as confirmed by 13C NMR studies. Bromine at the 7-position is typically introduced earlier via N-bromosuccinimide (NBS) in dimethylformamide (DMF), leveraging radical stabilization by the pyrimidine nitrogen.
Table 1: Cyclization-Halogenation Route Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization solvent | HFIP | 89 | 98.5 |
| Chlorinating agent | SO₂Cl₂ (1.2 equiv) | 76 | 97.8 |
| Bromination time | 6 hr (NBS, DMF, 25°C) | 82 | 96.2 |
Three-Step Condensation-Halogenation-Oxidation Strategy
Condensation Protocol
An alternative route begins with the condensation of β-chloroacrylic acid derivatives with 2-aminopyridines. For example, 2-amino-4-picoline reacts with ethyl β-chlorocrotonate in toluene under Dean-Stark conditions, forming a linear intermediate that undergoes oxidative cyclization. This method offers regiocontrol over substituent placement, critical for achieving the 2-methyl group.
Sequential Halogenation
Bromine and chlorine are introduced sequentially:
Solvent and Catalyst Systems
Industrial Production Considerations
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclization-Halogenation | 3 | 68 | 97.8 | High |
| Condensation-Oxidation | 5 | 55 | 96.1 | Moderate |
| HFIP Domino Process | 2 | 89 | 98.5 | High |
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced intermediates.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
1. Anticancer Activity
- Several studies have indicated that 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrates cytotoxic effects against various cancer cell lines. The mechanism involves interference with cellular processes such as apoptosis and cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.0 | Induction of apoptosis |
| MCF7 | 6.5 | Disruption of microtubule dynamics |
A comparative study showed that this compound has a selectivity index higher than conventional chemotherapeutics, indicating its potential for targeted cancer therapy.
2. Anti-inflammatory Effects
- The compound has been shown to inhibit pro-inflammatory cytokines in various models. In a murine model of inflammation, treatment with this compound resulted in significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 7-bromo-3-chloro compound | 60 | 55 |
| Control (Dexamethasone) | 70 | 65 |
These findings highlight its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
- In vitro studies demonstrate that the compound exhibits antimicrobial properties against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Case Study on Anticancer Activity
A study investigated the effects of this compound on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
"The administration of this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers."
Case Study on Anti-inflammatory Activity
Another research focused on the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results showed that it effectively reduced nitric oxide production without exhibiting cytotoxicity.
"This compound's ability to suppress nitric oxide production highlights its therapeutic potential in inflammatory diseases."
Mechanism of Action
The mechanism of action of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with substitutions at positions 2, 3, and 7 significantly influencing physicochemical properties and biological activity. Below is a comparative analysis with structurally analogous compounds:
Substituent Variations at Position 3
- This derivative is synthesized via cyclization of 5-bromopyridin-2-amine with diethyl 2-methyl-3-oxosuccinate (Scheme 2b, ).
- 7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one (42): An ethoxy group at position 3 introduces steric bulk and moderate polarity. This compound is synthesized via Bredereck reaction conditions (Scheme 2a, ).
Substituent Variations at Position 2
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 442531-33-1) :
A chloromethyl group at position 2 increases reactivity, enabling further functionalization (e.g., nucleophilic substitution). This compound is a precursor to nitro derivatives via nitration reactions (). However, the chloromethyl group may reduce stability under physiological conditions compared to the methyl group in the target compound .- This derivative could exhibit improved pharmacokinetic profiles but may require protective group strategies during synthesis .
Substituent Variations at Position 7
- 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives :
Replacing bromine with chlorine at position 7 alters halogen bonding and van der Waals interactions. For example, 7-chloro-3-carboxylic acid derivatives (e.g., CAS: 217181-68-5) are explored for their solubility but show reduced steric bulk compared to brominated analogs .
Complex Derivatives with Aryl/Functional Group Modifications
- DB103 inhibits angiogenesis but lacks the bromine atom, reducing halogen-mediated interactions compared to the target compound .
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate :
A carboxylate ester at position 3 enhances electrophilicity and serves as a prodrug moiety. This derivative (MW: 325.12 g/mol) is heavier than the target compound and may exhibit altered membrane permeability .
Research Findings and Implications
- Synthetic Flexibility : The pyrido[1,2-a]pyrimidin-4-one core supports diverse substitutions via Suzuki couplings, halogenation, and cyclization (). Bromine at position 7 is retained in most analogs for its balance of steric and electronic effects .
- Biological Relevance : While the target compound is primarily a synthetic intermediate, derivatives like compound 31 (7-bromo-3-ethoxy-2-methyl) demonstrate potent PI3K/mTOR inhibition (IC₅₀ < 10 nM) and in vivo efficacy in tumor models . Chlorine at position 3 may enhance target binding but could be optimized for reduced toxicity.
- SAR Insights : Methyl or ethoxy groups at position 3 improve enzyme inhibition compared to bulkier aryl groups, suggesting a steric limit for PI3K/mTOR binding pockets .
Biological Activity
7-Bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with significant biological activity. Its molecular formula is C9H6BrClN2O, and it has a molecular weight of 273.51 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor ligand.
The compound's structure allows it to interact with various biological macromolecules, making it a valuable subject for research in drug development and biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrClN2O |
| Molecular Weight | 273.51 g/mol |
| CAS Number | 354792-26-0 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. This binding can modulate their activity, influencing various metabolic and signaling pathways within the body. The exact mechanism often depends on the target molecule and the context of the biological system involved.
Biological Activity Studies
Recent studies have highlighted the compound's role in modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Here are some notable findings:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .
- Receptor Modulation : Research indicates that derivatives of this compound can act as positive allosteric modulators for α7 nAChRs, enhancing receptor activity in response to acetylcholine. For instance, certain modifications to the structure have resulted in compounds with enhanced efficacy and potency .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Modulation of α7 nAChRs
In a study assessing various derivatives, it was found that specific substitutions on the pyridopyrimidine scaffold significantly enhanced receptor modulation:
| Compound | R Group | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| 7v | Pr | 0.18 | 1200 |
| 7q | Me | 0.38 | 1200 |
| 7r | Et | 0.16 | 700 |
These results demonstrate how structural modifications can lead to increased receptor activity, suggesting potential therapeutic applications in cognitive disorders .
Study 2: Inhibition of DHFR
Another study focused on the compound's interaction with DHFR showed promising results in terms of binding affinity and inhibition rates. The compound exhibited a high affinity for DHFR, indicating its potential as a lead compound for developing new anticancer drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
- Methodological Answer : The synthesis involves constructing the pyrido[1,2-a]pyrimidin-4-one core, followed by sequential halogenation and alkylation.
- Core Formation : Cyclization of aminopyridine derivatives with ketones or esters under acidic conditions forms the core structure.
- Bromination : Electrophilic bromination using reagents like N-bromosuccinimide (NBS) introduces the bromine atom at position 7 (see analogous methods in and ).
- Chlorination : Chlorine is introduced at position 3 using POCl₃ or SOCl₂ under reflux.
- Methylation : A methyl group is added at position 2 via alkylation with methyl iodide (CH₃I) in the presence of NaH ( ).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (isopropanol) ensures high purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the carbonyl (C=O) resonance appears at ~170 ppm in ¹³C NMR ( ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₅BrClN₂O: 282.9101, observed: 282.9098) ( ).
- Melting Point : Determines purity (reported range: 200–202°C for similar analogs) ( ).
- Elemental Analysis : Confirms C, H, N, and halogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer, S. aureus for antimicrobial) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Structure-Activity Relationship (SAR) Studies : Modify substituents systematically (e.g., replace Br with F or CH₃) to isolate bioactivity drivers ().
- Mechanistic Profiling : Evaluate inhibition of specific targets (e.g., kinases for anticancer activity) via enzyme-linked immunosorbent assays (ELISA) .
Q. What strategies optimize halogenation yields while minimizing side reactions?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., methyl at position 2) to guide bromination/chlorination to positions 7 and 3, respectively.
- Catalyst Screening : Lewis acids like FeCl₃ enhance electrophilic substitution efficiency ( ).
- Reaction Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals prevents over-halogenation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while low temperatures (0–5°C) reduce side reactions .
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at position 2 hinders Suzuki-Miyaura coupling at adjacent positions but facilitates Buchwald-Hartwig amination.
- Electronic Effects : Electron-withdrawing Br and Cl groups activate the pyrimidinone ring for nucleophilic aromatic substitution (SNAr) at position 4.
- Case Study : Pd-catalyzed coupling with aryl boronic acids proceeds at position 7 (Br) with >80% yield ( ). Computational modeling (DFT) predicts charge distribution to guide reaction design .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Continuous Flow Systems : Replace batch reactors to improve heat transfer and reduce decomposition ().
- Purification Scaling : Transition from column chromatography to fractional crystallization (e.g., ethanol/water mixtures) for cost efficiency.
- Byproduct Management : Optimize stoichiometry (e.g., 1.1 eq. NBS for bromination) to minimize halogenated impurities.
- Yield Tracking : Use process analytical technology (PAT) like in-line IR spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
